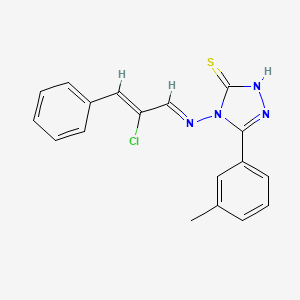

4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Description

The compound 4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (hereafter Compound A) is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure features:

- A 2-chloro-3-phenylallylidene substituent at the 4-position, introducing a conjugated system with electron-withdrawing chlorine and aromatic phenyl groups.

- A meta-tolyl (3-methylphenyl) group at the 3-position, providing steric bulk and moderate electron-donating effects.

This compound belongs to a class of heterocycles known for diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The thione sulfur (C=S) and Schiff base (C=N) functionalities are critical for metal coordination and intermolecular interactions, influencing both reactivity and crystallographic behavior .

Properties

CAS No. |

478255-88-8 |

|---|---|

Molecular Formula |

C18H15ClN4S |

Molecular Weight |

354.9 g/mol |

IUPAC Name |

4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H15ClN4S/c1-13-6-5-9-15(10-13)17-21-22-18(24)23(17)20-12-16(19)11-14-7-3-2-4-8-14/h2-12H,1H3,(H,22,24)/b16-11-,20-12+ |

InChI Key |

DQRWTJDYYSGTIU-ULQIOQDBSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C(=C/C3=CC=CC=C3)/Cl |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC(=CC3=CC=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.

Introduction of the Chloro-phenylallylidene Group: This step involves the reaction of the triazole intermediate with a chloro-phenylallylidene reagent, often under basic conditions to facilitate the formation of the desired product.

Attachment of the Tolyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting the proliferation of cancer cells. Research demonstrated that similar triazole derivatives could induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects due to its structural analogies .

Antimicrobial Properties

Triazoles are known for their antimicrobial activity. The thione group present in this compound may enhance its ability to act against bacterial and fungal pathogens. Preliminary studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Fungicides

The compound's triazole structure is a common feature in many fungicides used in agriculture. Its application as a fungicide could be explored based on the known efficacy of triazoles against various fungal pathogens affecting crops. Research indicates that triazole-based fungicides can effectively control diseases in crops such as wheat and barley .

Plant Growth Regulators

Research into triazole compounds has also highlighted their role as plant growth regulators. They can influence plant metabolism and growth patterns, potentially enhancing crop yields and resistance to environmental stresses .

Corrosion Inhibition

The unique chemical structure of this compound allows it to be investigated as a corrosion inhibitor for metals. Studies have shown that triazole derivatives can form protective films on metal surfaces, preventing corrosion in harsh environments. This application is particularly relevant for industries dealing with metal structures exposed to moisture and saline conditions .

Photovoltaic Materials

Recent research has explored the use of triazole compounds in organic photovoltaic materials. Their ability to act as electron transport materials may enhance the efficiency of solar cells, contributing to advancements in renewable energy technologies .

Case Studies and Research Findings

- Anticancer Studies : A study published in a peer-reviewed journal highlighted the synthesis of various triazole derivatives and their cytotoxicity against human cancer cell lines. The findings suggested that modifications to the triazole ring could enhance anticancer activity .

- Fungicidal Efficacy : Research conducted on agricultural applications demonstrated that triazole-based compounds effectively reduced fungal infections in crops by up to 70%, showcasing their potential as effective fungicides .

- Corrosion Inhibition : A comprehensive study evaluated the performance of several triazole derivatives as corrosion inhibitors for steel in saline solutions, revealing significant protective effects attributed to their chemical structure .

Mechanism of Action

The mechanism of action of 4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table compares Compound A with key analogs from the literature:

*Molecular weight calculated based on formula C₁₅H₁₁ClN₄OS .

Key Observations:

The meta-tolyl group in Compound A provides moderate steric hindrance and electron donation, contrasting with Compound C's bulky isobutylphenyl group, which may hinder molecular packing .

Crystallographic Behavior :

- In Compound A , the E-configuration of the C=N bond (common in Schiff bases) and thione sulfur (C=S) are critical for hydrogen bonding (N–H···S) and π-π stacking, as seen in analogs like Compound C .

- Bulky substituents (e.g., Compound D 's tert-butyl groups) disrupt planarity, reducing π-π interactions but enhancing hydrophobic interactions .

Biological Implications :

Hydrogen Bonding and Crystal Packing

- The meta-tolyl group in A likely creates a dihedral angle closer to Compound B (~25°), favoring planar packing, whereas bulky groups in C induce larger angles (~76°), disrupting planarity .

- N–H···S interactions are ubiquitous in triazole-thiones, stabilizing dimers or chains critical for crystal cohesion .

Biological Activity

The compound 4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 345.84 g/mol. Its structure includes a triazole ring, which is often associated with various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClN3S |

| Molecular Weight | 345.84 g/mol |

| IUPAC Name | 4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione |

| CAS Number | 478255-88-8 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole moiety may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act on receptors that regulate cell signaling pathways, influencing processes such as cell proliferation and apoptosis.

- Anti-cancer Activity : Studies suggest that derivatives of triazoles exhibit significant anti-cancer properties by inducing apoptosis in cancer cells.

Biological Activity and Research Findings

Several studies have investigated the biological properties of triazole derivatives, including the compound :

- Anticancer Activity : Research has shown that compounds similar to 4-((2-Chloro-3-phenylallylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione demonstrate potent anti-proliferative effects against various cancer cell lines. For instance, a study found that triazole derivatives exhibited significant cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines .

- Antiangiogenic Properties : The compound has also been noted for its potential to inhibit angiogenesis, which is crucial in tumor growth and metastasis. This activity was attributed to its structural features that promote interaction with angiogenic factors .

Case Studies

- Study on Anticancer Effects : In a comparative study involving several triazole derivatives, the compound demonstrated superior efficacy in inhibiting cell growth in vitro when tested against a panel of human cancer cell lines . The study highlighted the importance of the aryl substitution on the triazole ring for enhancing biological activity.

- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which triazole derivatives induce apoptosis in cancer cells. It was found that these compounds activate caspase pathways leading to programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.